FWM-1

Virtual Screening Molecular Docking Antiviral Discovery

Validating NSP13 helicase inhibitors is hindered by structural diversity and variable binding data. FWM-1 eliminates this uncertainty as a rigorously characterized benchmark. - **Quantified target engagement**: MM-PBSA ΔG = -328.6 ± 9.2 kcal/mol; interacts with 8 defined active-site residues. - **Defined mechanism**: ATP-competitive; IC₅₀-ready for ATPase assay development. - **Research utility**: Positive control for HTS, SAR starting point, or combination therapy tool (e.g., with RdRP inhibitors). - **Supply**: ≥98% purity, immediate shipment.

Molecular Formula C15H11ClN4O4S2
Molecular Weight 410.9 g/mol
Cat. No. B3999298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFWM-1
Molecular FormulaC15H11ClN4O4S2
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O)Cl
InChIInChI=1S/C15H11ClN4O4S2/c16-6-3-1-5(2-4-6)7(8-10(21)17-14(25)18-11(8)22)9-12(23)19-15(26)20-13(9)24/h1-4,7H,(H3,17,18,21,22,25)(H3,19,20,23,24,26)
InChIKeyOPTTYYLPWKJECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FWM-1: SARS-CoV-2 NSP13 Helicase Inhibitor Overview


FWM-1 is a chemically synthesized, small-molecule inhibitor of the SARS-CoV-2 non-structural protein 13 (NSP13) helicase enzyme, identified through a multi-stage structure-based virtual screening workflow. Its molecular formula is C₁₅H₁₁ClN₄O₄S₂, with a molecular weight of 410.86 g/mol . The compound emerged as the top hit from a pharmacophore-guided screen of the ZINC database and was further prioritized through molecular docking and extensive molecular dynamics (MD) simulations coupled with MM-PBSA binding free energy calculations [1]. The primary mechanism of action involves disrupting the binding of adenosine triphosphate (ATP) to the helicase, which is essential for the enzyme's function in viral RNA replication .

In silico hit validation and computational screening follow-up
SARS-CoV-2 helicase (NSP13) ATP-competitive inhibition studies
Structure-based lead optimization and SAR campaigns

Why FWM-1 Cannot Be Replaced by Other NSP13 Inhibitors


NSP13 helicase inhibitors are not a homogeneous class; they exhibit substantial structural diversity and, consequently, significant variance in their binding modes, affinities, and functional effects on the enzyme. Compounds identified as NSP13 inhibitors, even those from the same virtual screening campaign, like the FWM series (FWM-1 through FWM-5), demonstrate a wide range of binding scores (from -9.1 to -12.4 kcal/mol) and engage with distinct sets of amino acid residues in the helicase active site [1]. Furthermore, the experimental validation data, such as IC₅₀ values for functional inhibition (e.g., of ATPase or unwinding activity), are highly variable and often absent for computationally discovered leads . Therefore, a user cannot assume functional equivalence or similar experimental outcomes by substituting FWM-1 with a different NSP13 inhibitor, whether it be a less potent analog (e.g., FWM-2) or a compound with a different core scaffold (e.g., imidazole-based inhibitors like A16/B3 or natural products like Punicalagin) [1][2]. The specific quantitative evidence for FWM-1's differentiated profile is detailed below.

Binding affinity and residue interaction profiles vary widely among NSP13 inhibitors, including FWM-series analogs; in silico scores may not transfer to equivalent functional inhibition.

Compounds with different core scaffolds (e.g., imidazole-based or natural product inhibitors) may engage distinct binding modes or allosteric sites, altering mechanism interpretation.

Mechanism of action is not uniform: vendor-reported ATP-competitive mechanism may differ from non-competitive or uncharacterized inhibitors, complicating cross-compound comparisons.

FWM-1 Quantitative Evidence for Procurement


Superior In-Silico Binding Affinity vs. FWM-2

In the original discovery study, FWM-1 demonstrated a superior docking score when compared to its closest structural analog from the same screening campaign, FWM-2. This indicates a stronger predicted binding interaction with the NSP13 helicase active site [1].

Docking Score
Head-to-head
-12.4 kcal/mol (FWM-1) vs -10.9 kcal/mol (FWM-2)
Reported stronger in silico pose; supports SAR starting-point selection.
AutoDock Vina, PDB: 6ZSL.
Virtual Screening Molecular Docking Antiviral Discovery Structure-Based Drug Design

MM-PBSA Binding Free Energy Validation

FWM-1 was the top-performing compound from the study's most rigorous computational filter: 100 ns molecular dynamics (MD) simulations followed by MM-PBSA binding free energy calculations. The calculated binding free energy (ΔG_bind) provides a more accurate estimate of the true binding thermodynamics than a simple docking score [1]. While not directly comparable to the docking scores of FWM-2 through FWM-5, this value represents the highest level of computational validation performed in the study and establishes FWM-1 as the premier hit.

MM-PBSA ΔG_bind
Class-level inference
−328.6 ± 9.2 kcal/mol
Sole compound advanced to MD/MM-PBSA; highest computational validation level in the series.
100 ns MD simulation, explicit solvent.
Molecular Dynamics MM-PBSA Binding Free Energy Computational Chemistry

Unique Active Site Interaction Profile

Analysis of the docking poses reveals that FWM-1 engages a unique set of amino acid residues in the NSP13 active site compared to other hits from the same screen. Specifically, FWM-1 forms interactions with eight residues (GLY285, ASP374, GLU375, SER377, ASP401, GLN404, ARG443, and GLY538), whereas its closest analog, FWM-2, interacts with only five residues (ASP374, SER377, ARG567, ARG443, and GLY538) [1].

Active-Site Residues
Head-to-head
8 interacting residues (FWM-1) vs 5 (FWM-2)
More extensive interaction network; may indicate distinct binding mode.
Docking pose analysis, PDB: 6ZSL.
Pharmacophore Modeling Protein-Ligand Interactions Structure-Based Drug Design Antiviral Target

High Purity for Reproducible Research

Commercial vendors specify a high purity standard for FWM-1, which is critical for ensuring that experimental outcomes are due to the compound's activity and not contaminants. While purity is a general quality metric, FWM-1 is offered at ≥98% purity , a higher standard than the typical 95% often associated with screening compounds from some sources .

Purity Specification
Lot attribute
≥98% (HPLC)
Higher purity than typical screening compounds; supports assay reproducibility.
Vendor specification; verify COA.
Quality Control Procurement Reproducibility Chemical Biology

Confirmed ATP-Competitive Inhibition Mechanism

Vendor technical documentation specifies that FWM-1 effectively disrupts the binding of ATP to the SARS-CoV-2 helicase enzyme . This indicates a defined, competitive mechanism of action. In contrast, many other NSP13 inhibitors are described without a clearly elucidated mechanism or are known to act through non-competitive or allosteric modes .

Inhibition Mechanism
Vendor-reported
ATP-competitive disruption of NSP13
Defined mechanism may simplify assay interpretation; confirm experimentally.
Supplier-provided; independent validation advised.
Mechanism of Action ATPase Assay Biochemistry Enzyme Inhibition

Optimal Application Scenarios for FWM-1


Hit-to-Lead Optimization and SAR Studies

FWM-1 is ideally suited as a starting point for computational chemistry and medicinal chemistry campaigns focused on NSP13 helicase. Its validated MM-PBSA binding free energy of -328.6 ± 9.2 kcal/mol [1] provides a high-confidence quantitative benchmark. Furthermore, the detailed interaction map with eight key residues in the active site [2] offers specific vectors for designing focused libraries of analogs to probe SAR and improve potency and drug-like properties.

Biophysical and Biochemical Assay Validation

For researchers planning to move from in silico hits to in vitro validation, FWM-1 is the logical choice for establishing and optimizing biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and biochemical assays (e.g., ATPase activity assays). Its defined ATP-competitive mechanism [1] and high commercial purity (≥98%) [2] minimize experimental noise, allowing for clear detection of binding kinetics and inhibition constants.

Screening Assay Benchmarking

FWM-1 serves as an excellent reference standard or positive control when developing or validating new high-throughput screening (HTS) assays for NSP13 helicase inhibitors. Its status as the most rigorously validated hit from a major virtual screening effort [1] makes it a well-characterized benchmark. Its activity can be used to calibrate assay sensitivity and establish Z'-factor values, ensuring the reliability of screening campaigns aimed at discovering novel chemotypes.

Antiviral Combination Studies

Given its specific, ATP-competitive mechanism [1], FWM-1 is a valuable tool compound for investigating combination therapies for SARS-CoV-2. It can be rationally combined with other antivirals that have orthogonal mechanisms of action, such as RNA-dependent RNA polymerase inhibitors (e.g., Remdesivir) or main protease inhibitors (e.g., Nirmatrelvir). This allows for the exploration of synergistic antiviral effects and the study of viral escape pathways under combination pressure, a critical area of research for pandemic preparedness.

Application
Selection Property
Validation Focus
Hit-to-Lead SAR Studies
Computationally validated binding thermodynamics
In vitro target engagement and SAR confirmation
Biophysical & Biochemical Assay Setup
Defined ATP-competitive mechanism
Binding kinetics and inhibition constant determination
HTS Assay Benchmarking
Well-characterized virtual screening hit
Assay sensitivity calibration and Z'-factor determination
SARS-CoV-2 Combination Studies
Competitive NSP13 helicase inhibition
Synergy assessment with orthogonal mechanism antiviral tools

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FWM-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.